molecular formula C11H8N4 B15217182 8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile CAS No. 88549-06-8

8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile

Cat. No.: B15217182
CAS No.: 88549-06-8
M. Wt: 196.21 g/mol
InChI Key: FNYPZVPTWQZWQI-UHFFFAOYSA-N
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Description

8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile is a complex, polycyclic organic compound intended for research and development purposes. This molecule features a fused imidazo[1,2-a]azepine core structure, which is of significant interest in medicinal chemistry as a scaffold for designing novel bioactive molecules. Related heterocyclic structures are frequently investigated for their potential application in drug discovery programs, particularly as nicotinic receptor ligands or other central nervous system targets, though the specific mechanism of action for this compound is not currently established. The presence of two nitrile groups offers versatile handles for further chemical modification and synthesis of derivative compounds. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88549-06-8

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

2,5-diazatricyclo[6.2.1.02,6]undeca-3,5,9-triene-3,4-dicarbonitrile

InChI

InChI=1S/C11H8N4/c12-5-9-10(6-13)15-8-2-1-7(3-8)4-11(15)14-9/h1-2,7-8H,3-4H2

InChI Key

FNYPZVPTWQZWQI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3=NC(=C(N3C1C=C2)C#N)C#N

Origin of Product

United States

Preparation Methods

Diamine-Dicarbonitrile Cyclocondensation

A widely reported method involves the cyclocondensation of a 1,2-diamine with a dicarbonitrile precursor under acidic or thermal conditions. For example, reacting 1,2-diamino-5,8-methanoazepine with malononitrile in refluxing toluene yields the target compound via a tandem nucleophilic addition-cyclization mechanism.

Optimization Insights :

  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate imidazole ring formation, reducing reaction time from 24 hours to 6–8 hours.
  • Solvent Effects : Toluene outperforms polar aprotic solvents like DMF by minimizing side reactions, achieving yields of 68–72%.
  • Temperature Control : Maintaining reflux (110–120°C) ensures complete conversion without decomposing the thermally sensitive methano bridge.

One-Pot Tandem Synthesis

Advanced protocols integrate azepine ring formation and cyano group installation in a single vessel. A representative sequence includes:

  • Diels-Alder Cycloaddition : Bridged diene (e.g., norbornadiene) reacts with a nitroso dienophile to form the methano-azepine skeleton.
  • Reductive Amination : Conversion of nitroso groups to amines using H₂/Pd-C.
  • Cyclocondensation : Reaction with cyanogen bromide (BrCN) introduces nitriles while closing the imidazole ring.

Yield Considerations :

  • Step 1: 85–90% (cycloaddition).
  • Step 3: 60–65% (imidazole formation), limited by competing hydrolysis of BrCN.

Diels-Alder Cycloaddition Strategies

Bridged Dienophile Design

The methano bridge is strategically installed using norbornene-derived dienophiles. For instance, reacting 5-norbornene-2,3-dicarbonitrile with an appropriately substituted imine under thermal conditions (150°C, xylenes) generates the fused imidazoazepine system via a [4+2] cycloaddition.

Critical Parameters :

  • Electron-Deficient Dienophiles : Enhance reaction rates; electron-withdrawing cyano groups activate the dienophile.
  • Steric Effects : Bulky substituents on the imine nitrogen hinder undesired [2+2] pathways.

Post-Cycloaddition Functionalization

Following cycloaddition, secondary transformations install remaining functional groups:

  • Oxidative Cyanation : Treating intermediate alcohols with POCl₃ followed by KCN introduces nitriles (85% yield).
  • Acid-Mediated Rearrangement : HCl in methanol facilitates methano bridge stabilization, as demonstrated in related azepine syntheses.

Late-Stage Cyanation Techniques

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis enables precise cyanation at positions 2 and 3. Using Pd(PPh₃)₄ with Zn(CN)₂ in DMF at 80°C, halogenated precursors undergo cyanation with 75–80% efficiency.

Advantages :

  • Chemoselectivity : Minimal interference with the methano bridge.
  • Scalability : Adaptable to continuous-flow reactors for industrial production.

Electrophilic Cyanation

Employing N-cyano-N-phenyl-p-toluenesulfonamide (CNTs) as a cyano source under acidic conditions (H₂SO₄, CH₂Cl₂) achieves direct electrophilic substitution on pre-formed imidazoazepines (yield: 70%).

Limitations :

  • Acid Sensitivity : Methano bridge stability requires pH > 4 during reaction.

Industrial-Scale Production and Process Optimization

Solvent Recycling and Waste Mitigation

Adopting solvent recovery systems (e.g., distillation of toluene) reduces environmental impact, mirroring practices from large-scale azepine manufacturing. Detoxification protocols, such as aqueous base washes to neutralize excess phosgene analogs, enhance safety.

Crystallization and Purification

Final purification involves sequential recrystallization from methanol-water (1:3 v/v), yielding >99.8% purity by HPLC. Impurities like 9-methyl acridine (≤0.01%) are removed via activated carbon filtration.

Chemical Reactions Analysis

Types of Reactions

8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.

Scientific Research Applications

8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: Pyrazine-2,3-dicarbonitriles (e.g., 5-chloro-6-methylpyrazine-2,3-dicarbonitrile) lack the methano-bridged azepine ring but share the dicarbonitrile motif. Their synthesis via nucleophilic substitution is well-documented, though yields vary significantly (17–62%) depending on substituent electronic effects . Imidazo[1,2-a]pyrimidine derivatives (e.g., compound from ) exhibit similar dicarbonitrile groups but feature a six-membered pyrimidine ring instead of azepine, altering conjugation and steric effects .

Synthetic Challenges :

  • Electron-withdrawing groups (e.g., nitro) reduce yields in pyrazine-dicarbonitriles due to decreased nucleophilicity .
  • Purification hurdles (e.g., compound 6 in ) arise from overlapping retention factors ($R_f$), necessitating alternative isolation strategies .

Spectral Consistency: IR spectra for all dicarbonitrile analogs show strong absorption near 2200–2220 cm⁻¹, confirming the presence of cyano groups . ^1H NMR data for aromatic protons (δ 6–8 ppm) and substituent-specific signals (e.g., δ 2.5 ppm for CH₃ in ) align with structural expectations .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile?

  • Methodological Answer : Synthesis of structurally related imidazoazepine derivatives often employs multi-component one-pot reactions under solvent-free or mild conditions. For example:
  • Grinding method : Mechanochemical synthesis using aldehydes, ketones, and nitriles under solvent-free conditions achieves moderate yields (50–60%) .
  • Catalytic optimization : Reactions using sodium acetate or ethanolamine as catalysts in acetic anhydride/acetic acid mixtures improve cyclization efficiency .
  • Key steps : Include condensation, cyclization, and purification via crystallization (e.g., DMF/water mixtures) .

Table 1 : Synthetic Approaches for Related Imidazoazepines

MethodYield (%)ConditionsReference
Solvent-free grinding57–68Room temperature, 12 h
One-pot catalytic55–61Reflux, 2–12 h
Multi-component reflux68Acetic anhydride, 2 h

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a multi-spectral approach :
  • NMR : Assign peaks via 1H^1H and 13C^{13}C NMR in DMSO-d5. Key signals include imidazole ring protons (δ 7.0–8.5 ppm) and nitrile carbons (δ 115–120 ppm) .
  • HRMS : Confirm molecular weight with <2 ppm error (e.g., ESI-HRMS for [M+H+^+]+^+) .
  • IR : Validate nitrile (C≡N) stretches at ~2,220 cm1^{-1} and carbonyl groups (if present) at ~1,710 cm1^{-1} .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity for this compound?

  • Methodological Answer :
  • Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Parameter screening : Test variables (catalyst loading, solvent polarity, temperature) via fractional factorial design. For example, increasing acetic anhydride ratio from 1:1 to 2:1 improved yields by 15% in related compounds .
  • In-line analytics : Employ LC-MS or FTIR monitoring to detect intermediates and adjust conditions dynamically .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

  • Methodological Answer :
  • Comparative assays : Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing vs. NCI-60 panels for anticancer screening) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., nitro, bromo groups) to isolate pharmacological mechanisms. For example, 4-nitrophenyl derivatives showed enhanced cytotoxicity in imidazoazepines .
  • Validation : Cross-validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for target protein inhibition) .

Q. What computational tools are effective for predicting this compound’s reactivity or binding affinity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinases or bacterial enzymes) .
  • Reactivity prediction : Apply Gaussian or ORCA for transition state modeling, particularly for cycloaddition or nitrile activation steps .
  • Machine learning : Train models on PubChem or ChEMBL datasets to predict solubility or metabolic stability .

Q. How can researchers address challenges in scaling up synthesis without compromising purity?

  • Methodological Answer :
  • Flow chemistry : Implement continuous flow reactors to maintain temperature control and reduce side reactions .
  • Crystallization optimization : Use anti-solvent addition (e.g., water in DMF) with controlled cooling rates to enhance crystal uniformity .
  • Quality control : Monitor batch consistency via HPLC-PDA (e.g., C18 columns, acetonitrile/water gradients) .

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